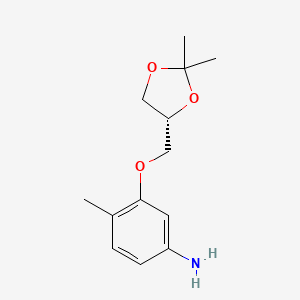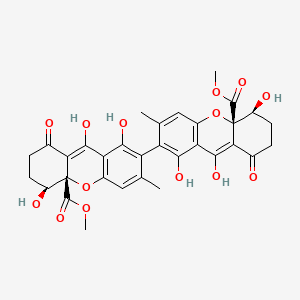
rugulotrosin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rugulotrosin A is an axially chiral, dimeric tetrahydroxanthone natural product. It is derived from fungal metabolites and has garnered significant attention due to its complex structure and intriguing biological properties, including anticancer and antibacterial activities .
Méthodes De Préparation
The total synthesis of rugulotrosin A involves a seven-step process. The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage. This method utilizes palladium catalysis with achiral phosphine ligands to achieve highly selective point-to-axial chirality transfer. Single X-ray crystal diffraction data confirm both the atropisomeric configuration and absolute stereochemistry of this compound .
Analyse Des Réactions Chimiques
Rugulotrosin A undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include palladium catalysts, phosphine ligands, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Rugulotrosin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying atropisomerism and axial chirality.
Biology: Its biological properties, such as anticancer and antibacterial activities, make it a valuable compound for biological research.
Medicine: Due to its anticancer properties, this compound is being explored for potential therapeutic applications.
Industry: Its unique structure and properties make it a candidate for various industrial applications, including the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of rugulotrosin A involves its interaction with molecular targets and pathways in biological systems. The compound’s axially chiral structure allows it to interact selectively with specific molecular targets, leading to its biological effects. Computational studies have been conducted to rationalize the atropselectivity observed in the key dimerization step .
Comparaison Avec Des Composés Similaires
Rugulotrosin A is unique due to its axially chiral, dimeric tetrahydroxanthone structure. Similar compounds include:
Secalonic acids: These are also dimeric tetrahydroxanthones with intriguing biological properties.
Rugulotrosin B: A 2,4’-linked congener of this compound.
Gonytolide E: A 2,4’-linked heterodimer.
Gonytolide A: A 4,4’-linked chromone lactone homodimer
These compounds share structural similarities with this compound but differ in their specific linkages and biological properties.
Propriétés
Formule moléculaire |
C32H30O14 |
|---|---|
Poids moléculaire |
638.6 g/mol |
Nom IUPAC |
methyl (4S,4aS)-7-[(5S,10aS)-1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-4,8,9-trihydroxy-6-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate |
InChI |
InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3/t17-,18-,31+,32+/m0/s1 |
Clé InChI |
FCBFXINPLHGRFE-WOQPHPHSSA-N |
SMILES isomérique |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)O[C@@]5([C@H](CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CC[C@@H]([C@]6(O2)C(=O)OC)O)O |
SMILES canonique |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


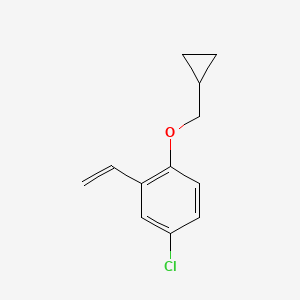
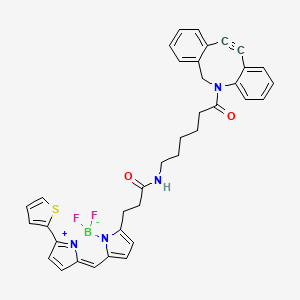


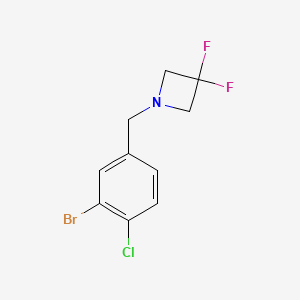
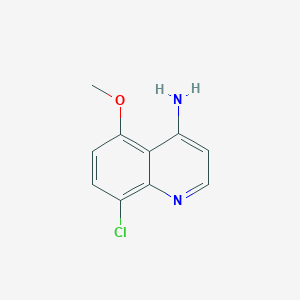
![2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15339827.png)


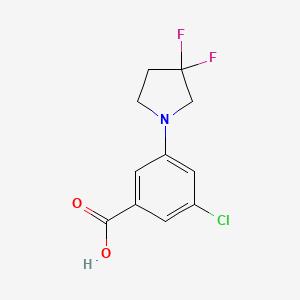
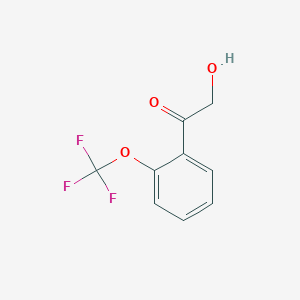
[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
